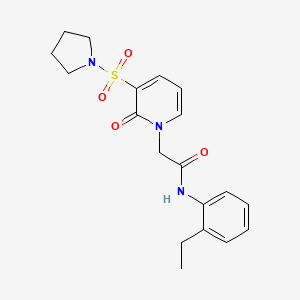

N-(2-ethylphenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-ethylphenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related acetamide derivatives with biological activities, such as kappa-opioid agonism and anticancer properties.

Synthesis Analysis

The synthesis of related N-substituted acetamide compounds involves the combination of various starting materials, such as amino acids or amines, with acetic acid derivatives under controlled conditions. For instance, the synthesis of kappa-opioid agonists described in paper involves the use of racemic or chiral amino acids to introduce alkyl and aryl substituents. Similarly, the synthesis of an anticancer drug mentioned in paper involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions.

Molecular Structure Analysis

The molecular structures of related acetamide derivatives are characterized by the presence of an amide functional group, which is often planar, as seen in the crystal structure study of N-phenyl-N-(pyridin-4-yl)acetamide . The dihedral angles between the amide plane and the attached aromatic rings are significant, indicating that there is no conjugation between these groups. This structural feature is likely to influence the biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the presence of the amide bond and the substituents attached to the nitrogen and the acyl group. The papers do not provide specific reactions for the compound , but the synthesis and structural studies suggest that these molecules can participate in various chemical reactions, such as the formation of intermolecular hydrogen bonds, which are crucial for their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. For example, the crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide shows that it crystallizes in the monoclinic system with specific unit cell parameters . The intermolecular and intramolecular hydrogen bonding patterns observed in the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide are indicative of the solid-state properties of these compounds . These properties, along with solubility, melting points, and spectroscopic characteristics, are essential for understanding the behavior of these compounds in biological systems and for the design of new drugs with improved efficacy and reduced side effects.

Aplicaciones Científicas De Investigación

Pharmacological Applications

One of the primary areas of research involving this compound and its analogs focuses on pharmacological properties and potential therapeutic uses. Studies have identified compounds with similar structures demonstrating significant potential in treating depression, addiction disorders, and exhibiting analgesic effects. For instance, compounds exhibiting high affinity for κ-opioid receptors (KOR) have been explored for their antidepressant-like efficacy and potential in treating addiction disorders (Grimwood et al., 2011). Such compounds have shown to block KOR and MOR agonist-induced analgesia, highlighting their potential in pharmacological interventions.

Additionally, the synthesis and evaluation of acetamide derivatives for their corrosion prevention efficiencies have been explored, indicating the chemical's versatility beyond pharmacological applications (Yıldırım & Çetin, 2008). This research suggests possible industrial applications, particularly in materials science and engineering.

Molecular Mechanisms and Antiepileptic Activity

Another significant area of research involves the exploration of specific molecular mechanisms underlying the pharmacological effects of these compounds. The novel antiepileptic drug levetiracetam (ucb L059), for example, has been shown to act via a specific binding site in CNS membranes, suggesting a unique mechanism of action distinct from other antiepileptic agents. This discovery underscores the potential of structurally related compounds in developing new treatments for epilepsy and other CNS disorders (Noyer et al., 1995).

Propiedades

IUPAC Name |

N-(2-ethylphenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-2-15-8-3-4-9-16(15)20-18(23)14-21-11-7-10-17(19(21)24)27(25,26)22-12-5-6-13-22/h3-4,7-11H,2,5-6,12-14H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZMLIVPXCYYEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenoxyacetamide](/img/structure/B3011808.png)

![N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide](/img/structure/B3011809.png)

![4-(2,2-difluoroethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3011811.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3011816.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3011820.png)

![6,7-Dimethyl-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3011822.png)

![3-(Tert-butyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole](/img/structure/B3011825.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-phenethylacetamide](/img/structure/B3011826.png)

![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011831.png)